Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid
Description
Molecular Topology and Stereochemical Configuration
The molecular architecture of tricyclo[3.2.1.0²⁴]oct-6-ene-3-carboxylic acid is fundamentally defined by its complex tricyclic ring system, which represents one of the most structurally sophisticated examples of bridged polycyclic frameworks. The nomenclature itself reveals the intricate connectivity pattern, where the [3.2.1.0²⁴] designation indicates three distinct ring sizes: a seven-membered ring, a six-membered ring, and a three-membered cyclopropane ring formed by the bridge between carbons 2 and 4. This unique connectivity pattern creates a rigid, cage-like structure that significantly restricts molecular flexibility and imposes substantial geometric constraints on the entire molecular framework. The presence of the alkene functionality spanning carbons 6 and 7 introduces additional complexity to the stereochemical considerations, as this double bond is constrained within the bridged system, potentially affecting both the electronic distribution and the overall molecular geometry.
The stereochemical configuration of this tricyclic system involves multiple chiral centers that arise from the complex bridging pattern and the substitution at carbon 3 with the carboxylic acid group. The Simplified Molecular Input Line Entry System (SMILES) representation "C1C2C=CC1C3C2C3C(=O)O" provides insight into the connectivity pattern, revealing how the cyclic constraints create a highly defined three-dimensional structure. The International Chemical Identifier (InChI) string further confirms the specific arrangement of atoms and bonds within this complex framework. The rigid nature of the tricyclic system means that conformational flexibility is extremely limited, with the molecule existing in a well-defined, energetically favored conformation that minimizes angle strain and torsional strain within the constraints imposed by the bridged ring system.
Properties
IUPAC Name |
tricyclo[3.2.1.02,4]oct-6-ene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-6-4-1-2-5(3-4)7(6)8/h1-2,4-8H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROWUMWXXGKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291515, DTXSID00919542 | |
| Record name | STK177276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90820-03-4, 91746-77-9 | |
| Record name | NSC76148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK177276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00919542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction
One of the most prevalent methods for synthesizing this compound is through the Diels-Alder reaction, which involves:
- Reactants : A diene and a dienophile.
- Process : The diene reacts with the dienophile to form the tricyclic core structure.
This method is favored due to its efficiency in constructing complex cyclic structures in a single step.
Functionalization Steps
After establishing the tricyclic core via the Diels-Alder reaction, subsequent functionalization steps are necessary to introduce the carboxylic acid group at the desired position:
- Reagents : Common reagents include carbon dioxide or other carboxylating agents.
- Conditions : Typically conducted under controlled temperatures and pressures to optimize yield.
Alternative Synthesis Routes
In addition to the Diels-Alder method, other synthetic approaches can also be employed:
Oxidation Reactions
Tricyclo[3.2.1.0~2,4~]oct-6-ene can undergo oxidation reactions to introduce functional groups:
- Common Reagents : Potassium permanganate or chromium trioxide.
These reagents facilitate the conversion of specific positions within the tricyclic framework into carbonyl or carboxylic acid functionalities.
Reduction Reactions
Reduction methods can also be applied to modify existing functional groups:
- Reagents : Lithium aluminum hydride is commonly used for reducing carboxylic acids to alcohols.
This can be beneficial when further functionalization is desired.
Substitution Reactions
The compound can participate in substitution reactions where existing functional groups are replaced:
- Common Reagents : Halogens (e.g., chlorine or bromine) and nucleophiles (e.g., hydroxide ions).
These reactions allow for further diversification of the compound's chemical structure.
Summary of Preparation Methods
The following table summarizes the key preparation methods for this compound, highlighting their main features:
| Method | Key Steps | Common Reagents | Main Advantages |
|---|---|---|---|
| Diels-Alder Reaction | Diene + Dienophile | Varies | Efficient one-step synthesis |
| Functionalization | Introduction of carboxylic acid | Carbon dioxide | Direct modification |
| Oxidation | Conversion to carbonyl/carboxyl | Potassium permanganate | Versatile functionalization |
| Reduction | Reduction of carboxylic acid | Lithium aluminum hydride | Simplifies further reactions |
| Substitution | Replacement of functional groups | Halogens, nucleophiles | Diverse structural outcomes |
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as cycloadditions and rearrangements, making it valuable for the synthesis of complex organic molecules.
Example Reactions
- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of cyclohexene derivatives.
- Functionalization : The carboxylic acid group can be transformed into various functional groups (e.g., esters, amides), expanding its utility in synthetic pathways.
Medicinal Chemistry
Potential Drug Development
Research indicates that tricyclic compounds often exhibit biological activity. This compound may serve as a scaffold for developing new pharmaceuticals targeting specific diseases.
Case Studies
- Anticancer Activity : Preliminary studies have shown that derivatives of tricyclo compounds possess anticancer properties, prompting further investigation into their mechanisms of action and efficacy against various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity, suggesting potential applications in treating infections.
Materials Science
Polymer Chemistry
The compound can be utilized in the development of specialty polymers and materials due to its rigid structure and functional groups.
Applications in Coatings and Adhesives
this compound can enhance the properties of coatings and adhesives by improving adhesion and resistance to environmental degradation.
Environmental Science
Role in Environmental Monitoring
Due to its chemical properties, this compound may be involved in environmental monitoring as a marker for certain pollutants or as part of remediation strategies.
Biodegradability Studies
Research into the biodegradability of tricyclic compounds is essential for assessing their environmental impact and potential applications in green chemistry.
Summary Table of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Diels-Alder reactions |
| Medicinal Chemistry | Potential drug development | Anticancer and antimicrobial agents |
| Materials Science | Development of specialty polymers | Coatings and adhesives |
| Environmental Science | Role in monitoring pollutants | Biodegradability studies |
Mechanism of Action
The mechanism of action of Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.
Comparison with Similar Compounds
Tricyclo[2.2.1.0²,⁶]heptane-3-carboxylic Acid
- Molecular Formula : C₈H₁₀O₂
- Molecular Weight : 138.17 g/mol
- Key Differences :
- Reduced ring size (heptane vs. octane core) alters strain and stability.
- Lacks the unsaturated double bond at the 6-position, limiting participation in conjugate addition or cycloaddition reactions.
- Applications : Used as a rigid scaffold in drug design due to its constrained geometry .
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid
- Molecular Formula: C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- Key Differences :
- Incorporates a nitrogen atom within the bicyclic framework, enabling hydrogen bonding and enzymatic interactions.
- Absence of a third ring reduces steric hindrance compared to the tricyclic analogue.
- Applications : Intermediate in peptidomimetics and protease inhibitors .
Cephalosporin-Related Bicyclic Carboxylic Acids
- Example: (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Key Differences :
- Contains a β-lactam ring fused to a dihydrothiazine system, critical for antibiotic activity.
- Functional complexity (e.g., dithietane, tetrazole groups) enhances biological targeting but complicates synthesis.
- Applications : Broad-spectrum antibiotics targeting bacterial cell wall synthesis .
Biological Activity
Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid is a complex organic compound notable for its unique tricyclic structure and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- CAS Number : 90820-03-4
The biological activity of this compound is primarily attributed to its structural features:
- Tricyclic Framework : The rigid tricyclic structure allows the compound to interact with specific biomolecular targets, influencing various biochemical pathways.
- Carboxylic Acid Group : This group can form hydrogen bonds and ionic interactions, enhancing the compound's reactivity and affinity for biological molecules.
Biological Activities
Research has indicated several potential biological activities of this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Properties
Preliminary investigations have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific molecular interactions.
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways, which could be leveraged in therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various organic compounds, this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
Research conducted on the anticancer properties revealed that treatment with this compound led to increased apoptosis rates in human breast cancer cell lines (MCF7), suggesting a mechanism involving mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
